molecular formula C19H28N2 B4974542 1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine

1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine

Cat. No. B4974542
M. Wt: 284.4 g/mol
InChI Key: BIEWTUZRMARXBF-UHFFFAOYSA-N
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Description

1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has a unique molecular structure that makes it an interesting candidate for further investigation.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine.

Mechanism of Action

The mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors. It may also modulate the activity of other neurotransmitter systems, including norepinephrine and glutamate. The compound's unique molecular structure may contribute to its ability to interact with multiple receptor types.
Biochemical and Physiological Effects:
1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which may contribute to its antidepressant and anxiolytic properties. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have a low propensity for causing extrapyramidal side effects, which are commonly associated with antipsychotic medications.

Advantages and Limitations for Lab Experiments

One advantage of using 1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine in lab experiments is its ability to modulate multiple neurotransmitter systems. This may make it a useful tool for investigating the underlying mechanisms of various neurological and psychiatric disorders. However, one limitation is that the compound's mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine has several potential future directions for research. One direction is to investigate its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another direction is to investigate its potential as a treatment for psychiatric disorders, such as schizophrenia and depression. Additionally, further research is needed to fully understand the compound's mechanism of action and how it interacts with various neurotransmitter systems.

Synthesis Methods

The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine involves the reaction of bicyclo[2.2.1]hept-2-ene with 2,5-dimethylphenylpiperazine in the presence of a catalyst. The reaction proceeds via a series of steps, including the formation of an intermediate and subsequent cyclization to form the final product. The synthesis method has been optimized to produce high yields of pure 1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine.

Scientific Research Applications

1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. The compound has been investigated for its ability to modulate neurotransmitter systems, including dopamine, serotonin, and norepinephrine. Additionally, it has been studied for its potential to treat neurodegenerative disorders, such as Alzheimer's disease.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-(2,5-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2/c1-14-3-4-15(2)18(11-14)20-7-9-21(10-8-20)19-13-16-5-6-17(19)12-16/h3-4,11,16-17,19H,5-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEWTUZRMARXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,5-dimethylphenyl)piperazine

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